molecular formula C14H12F3N3O2S B2433495 6-methyl-2-(methylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide CAS No. 1209067-84-4

6-methyl-2-(methylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide

Cat. No.: B2433495
CAS No.: 1209067-84-4
M. Wt: 343.32
InChI Key: RFIFFFRAYFICMN-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and benzene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-(methylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with a trifluoromethoxy-substituted phenylamine under specific conditions. The reaction conditions may include the use of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, scalability, and cost-effectiveness. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the methylsulfanyl group to a methylsulfonyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the trifluoromethoxy group.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) to replace the trifluoromethoxy group with a methoxy group.

Major Products Formed:

  • Oxidation: Formation of 6-methyl-2-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide.

  • Reduction: Formation of 6-methyl-2-(methylsulfanyl)-N-[4-(hydroxymethoxy)phenyl]pyrimidine-4-carboxamide.

  • Substitution: Formation of 6-methyl-2-(methylsulfanyl)-N-[4-(methoxy)phenyl]pyrimidine-4-carboxamide.

Scientific Research Applications

This compound has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms involving pyrimidines.

Biology: The compound can be utilized in biological assays to investigate its effects on various cellular processes and pathways.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: The compound can be used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit the growth of certain pests and weeds.

Mechanism of Action

The mechanism by which 6-methyl-2-(methylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's ability to bind to target proteins, leading to the modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide

  • 6-Methyl-2-(methylsulfanyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

  • 6-Methyl-2-(methylsulfanyl)-N-(4-hydroxyphenyl)pyrimidine-4-carboxamide

Uniqueness: 6-Methyl-2-(methylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide stands out due to the presence of the trifluoromethoxy group, which imparts unique chemical and biological properties compared to its analogs. This group enhances the compound's stability and binding affinity, making it more effective in certain applications.

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c1-8-7-11(20-13(18-8)23-2)12(21)19-9-3-5-10(6-4-9)22-14(15,16)17/h3-7H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIFFFRAYFICMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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